molecular formula C18H16F3NO4 B2532958 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide CAS No. 2034418-25-0

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2532958
CAS No.: 2034418-25-0
M. Wt: 367.324
InChI Key: ZTIVCQAJOQDWSL-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a hydroxyethyl group, and a trifluoromethyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the hydroxyethyl group and finally the trifluoromethyl benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and trifluoromethyl benzamides. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

What sets N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)13-3-1-2-12(8-13)17(24)22-10-14(23)11-4-5-15-16(9-11)26-7-6-25-15/h1-5,8-9,14,23H,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIVCQAJOQDWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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